![molecular formula C22H26N2O4S B2508706 N-[3-メトキシ-4-(2-オキソピペリジン-1-イル)フェニル]-5,6,7,8-テトラヒドロナフタレン-2-スルホンアミド CAS No. 941983-05-7](/img/structure/B2508706.png)

N-[3-メトキシ-4-(2-オキソピペリジン-1-イル)フェニル]-5,6,7,8-テトラヒドロナフタレン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

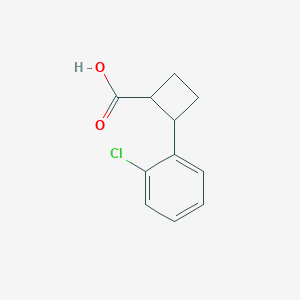

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.

BenchChem offers high-quality N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経保護とパーキンソン病

背景: 神経炎症は、パーキンソン病などの疾患において、特にドーパミン作動性神経変性において重要な役割を果たします。研究者らは、神経炎症を軽減し、ドーパミン作動性ニューロンを保護できる可能性のある化合物を探求してきました。

MMPP (E)-2-メトキシ-4-(3-(4-メトキシフェニル)プロプ-1-エン-1-イル)フェノール:MMPP: は、シグナル伝達および転写活性化因子3(STAT3)の選択的阻害剤です。さまざまな炎症性疾患モデルにおいて、抗炎症作用を示しています。

研究結果:- 行動改善: マウスを使用した研究では、MMPPの投与により、パーキンソン病に関連する神経毒である1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジン(MPTP)によって誘発された行動障害が改善されました。 MMPPは、回転棒、棒、歩行テストのパフォーマンスを改善しました .

- ドーパミン保護: MMPPは、パーキンソン病で影響を受ける脳領域である線条体のドーパミン枯渇を減少させました。 この効果は、高速液体クロマトグラフィーと免疫組織化学的分析によって確認されました .

- 炎症性マーカーの阻害: MMPPは、MPTP注射後の黒質および線条体におけるSTAT3、p38、モノアミンオキシダーゼB(MAO-B)の活性化を阻害しました。 これらの効果は、神経炎症とドーパミン作動性細胞の喪失を減少させるのに役立ちました .

- 細胞培養研究: 培養初代ニューロンでは、MMPPはイオン化カルシウム結合アダプター分子1(Iba1)、誘導型一酸化窒素合成酵素(iNOS)、グリア線維酸性タンパク質(GFAP)など、神経炎症性タンパク質を抑制しました。 これは、STAT3活性とMAPK経路を阻害することで達成されました .

有機合成

化合物合成: 目的の化合物N-[3-メトキシ-4-(2-オキソピペリジン-1-イル)フェニル]-5,6,7,8-テトラヒドロナフタレン-2-スルホンアミドは、簡便な4段階のプロセスで合成でき、ベージュ色の粉末が得られます .

医薬品化学

医薬品開発: 研究者らは、この化合物の誘導体を、潜在的な治療用途のために探求しています。 例えば、N-(3-メトキシ-4-(2-オキソピペリジン-1-イル)フェニル)チオフェン-2-スルホンアミドが調査されています. さらなる研究で、その薬理学的特性を評価する必要があります。

作用機序

Target of Action

The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin formation and blood clotting . The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .

Mode of Action

The compound acts as a direct inhibitor of activated Factor X (FXa) . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . The compound binds in the active site of FXa, acting as a competitive inhibitor . This prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, as thrombin is a potent platelet activator . Therefore, the compound’s action affects both the coagulation pathway and platelet activation, contributing to its antithrombotic effects .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The compound’s inhibition of FXa and subsequent reduction in thrombin generation result in antithrombotic effects . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . The compound improves antithrombotic activity without excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Action Environment

生化学分析

Biochemical Properties

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits a high degree of potency and selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

In the context of cellular effects, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide indirectly inhibits platelet aggregation by reducing thrombin generation . This is due to its ability to inhibit FXa, which plays a crucial role in the generation of thrombin.

Molecular Mechanism

The molecular mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves direct binding to FXa, leading to its inhibition . This prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and indirectly inhibiting platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has shown to have good bioavailability, low clearance, and a small volume of distribution . It also has a low potential for drug-drug interactions

Metabolic Pathways

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is eliminated through multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

特性

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-28-21-15-18(10-12-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h9-12,14-15,23H,2-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPYJGUHIJYHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2508624.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508626.png)

![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)

![(Benzylcarbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate](/img/structure/B2508629.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2508635.png)

![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)

![4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2508637.png)

![3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2508640.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)